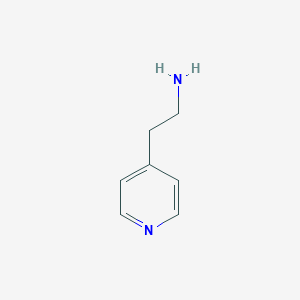

4-(2-Aminoethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 194298. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

2-pyridin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLHTECVNDEOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065389 | |

| Record name | 4-Pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13258-63-4 | |

| Record name | 4-Pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13258-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridineethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridineethanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridineethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Aminoethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDINEETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9DW3V2TJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance and Interdisciplinary Relevance of 4 2 Aminoethyl Pyridine in Chemical Research

The significance of 4-(2-Aminoethyl)pyridine in chemical research stems from its bifunctional nature. The pyridine (B92270) nitrogen atom and the primary amino group provide two distinct sites for chemical interactions, making it a valuable building block and ligand. guidechem.com This dual functionality allows it to participate in a wide array of chemical transformations and applications, highlighting its interdisciplinary relevance.

In coordination chemistry , this compound acts as a versatile ligand. It can coordinate to metal ions as a unidentate ligand through the pyridine nitrogen or the amino nitrogen, or as a bridging ligand, connecting multiple metal centers. researchgate.netresearchgate.net This property has been exploited in the synthesis of one-, two-, and three-dimensional coordination polymers and supramolecular networks. researchgate.netresearchgate.net Research has shown its use in forming complexes with various transition metals, including copper(II), zinc(II), cadmium(II), nickel(II), palladium(II), and platinum(II). researchgate.netresearchgate.net These complexes are of interest for their structural diversity and potential applications in materials science.

The field of materials science has seen the application of this compound in the development of novel materials. For instance, it has been used as a bifunctional spacer cation in the formation of 2D Ruddlesden-Popper perovskites, which are noted for their environmental stability and potential in solar cell technology. acs.org In this context, the amino group acts as the spacer, while the pyridine nitrogen can coordinate with lead ions, influencing the crystallization rate and quality of the perovskite films. acs.org Furthermore, its derivatives have been employed in creating robust anodes for water oxidation by anchoring cobalt-containing molecular catalysts to carbon cloth. d-nb.info

In organic synthesis , this compound serves as a key intermediate for the creation of more complex molecules. ontosight.ai Its structure is a component in the synthesis of various derivatives with potential applications in pharmaceuticals and agrochemicals. guidechem.comontosight.ai For example, it has been used as a precursor in the preparation of pyridyl derivatives of lipoic acid and in the combinatorial synthesis of libraries of 2-aminopyridine (B139424) derivatives. sigmaaldrich.comgoogle.com

The compound and its derivatives are also explored in medicinal chemistry . Pyridine-based structures are common in biologically active molecules. ontosight.ai Derivatives of 2-aminopyridine, a related structural motif, have been investigated for their potential as inhibitors of enzymes like the epidermal growth factor receptor (EGFR), which is a target in cancer therapy. google.com Specifically, 2-amino-4-substituted pyridine derivatives have shown inhibitory activity against various cancer cell lines. google.com

| Field of Research | Role/Application of this compound | Example Research Finding |

| Coordination Chemistry | Unidentate or Bridging Ligand | Synthesis of 1D, 2D, and 3D coordination polymers with metals like Cu(II), Zn(II), and Cd(II). researchgate.netresearchgate.net |

| Materials Science | Spacer Cation, Surface Modifier | Used in creating stable 2D Ruddlesden-Popper perovskite films for solar cells. acs.org |

| Organic Synthesis | Building Block/Intermediate | Employed in the combinatorial synthesis of diverse 2-aminopyridine libraries. google.com |

| Medicinal Chemistry | Structural Scaffold | Derivatives of related aminopyridines are studied as potential enzyme inhibitors for cancer treatment. google.com |

Overview of Historical and Contemporary Research Trajectories Involving 4 2 Aminoethyl Pyridine

Established Reaction Pathways for this compound Synthesis

The synthesis of this compound can be accomplished through several established routes, ranging from traditional multi-step organic reactions to more streamlined modern catalytic processes.

Classical Organic Synthesis Strategies

Classical approaches to synthesizing this compound often rely on the transformation of readily available pyridine (B92270) precursors. A common strategy involves the reduction of a nitrogen-containing functional group on a pre-existing ethyl-substituted pyridine core. For instance, the reduction of 4-(2-nitroethyl)pyridine or the catalytic hydrogenation of 4-pyridineacetonitrile serves as a direct pathway to the target amine.

Another well-established method involves nucleophilic substitution on a 4-(2-haloethyl)pyridine intermediate. The bromo-derivative, 4-(2-bromoethyl)pyridine, is a versatile precursor where the bromine atom is displaced by an amine source. For example, the Gabriel synthesis, using potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis, provides a clean route to the primary amine, minimizing the over-alkylation often seen with ammonia (B1221849).

A different classical approach begins with 4-pyridylacetic acid. This starting material can be converted to its corresponding amide, which is then subjected to a Hoffman rearrangement or a similar degradation reaction to yield this compound. Alternatively, the carboxylic acid can be reduced to the corresponding alcohol, converted to a halide, and then subjected to nucleophilic substitution with an azide (B81097) salt, followed by reduction.

| Starting Material | Key Reagents | Intermediate(s) | Final Step |

| 4-Pyridineacetonitrile | H₂, Catalyst (e.g., Raney Ni, Pd/C) | - | Catalytic Hydrogenation |

| 4-(2-Bromoethyl)pyridine | 1. Potassium Phthalimide 2. Hydrazine | N-(2-(pyridin-4-yl)ethyl)phthalimide | Hydrazinolysis |

| 4-(2-Bromoethyl)pyridine | Sodium Azide (NaN₃) | 4-(2-Azidoethyl)pyridine | Reduction (e.g., H₂/Pd, LiAlH₄) |

| 4-Pyridylacetic Acid | 1. SOCl₂, NH₃ 2. Br₂, NaOH | 4-Pyridineacetamide | Hofmann Rearrangement |

This table provides an overview of selected classical synthetic pathways to this compound.

Modern Catalytic Approaches for this compound Formation

Modern synthetic chemistry emphasizes efficiency, selectivity, and milder reaction conditions, often achieved through advanced catalytic systems. The synthesis of this compound benefits significantly from such innovations.

Catalytic hydrogenation remains a cornerstone, but with improved catalysts and conditions. For example, the hydrogenation of 4-pyridineacetonitrile can be performed with high efficiency using sophisticated rhodium or ruthenium catalysts under milder conditions than those required for traditional nickel catalysts.

Hydroaminomethylation, a one-pot reaction combining hydroformylation with reductive amination, represents a highly atom-economical approach. Starting from 4-vinylpyridine, the reaction with syngas (CO/H₂) and ammonia in the presence of a rhodium or cobalt catalyst can, in principle, generate the target amine directly, although selectivity can be a challenge.

More recently, borrowing hydrogen or hydrogen autotransfer catalysis has emerged as a powerful, green methodology. This process allows for the C-N bond formation between an alcohol and an amine with the liberation of water as the only byproduct. A potential route could involve the reaction of 4-pyridine-ethanol with ammonia, mediated by a ruthenium or iridium catalyst, to form this compound.

| Catalytic Method | Substrate | Reagents/Catalyst | Key Advantage |

| Catalytic Hydrogenation | 4-Pyridineacetonitrile | H₂, Advanced Catalysts (Rh, Ru) | High efficiency, mild conditions |

| Reductive Amination | 4-Pyridylacetaldehyde | NH₃, H₂, Catalyst (e.g., Ni, Pd) | Direct conversion of aldehyde to amine |

| Borrowing Hydrogen | 4-Pyridine-ethanol | NH₃, Ru or Ir catalyst | Atom-economical, water as byproduct |

This table summarizes modern catalytic strategies for the synthesis of this compound.

Synthesis of Chemically Modified Derivatives of this compound

The core structure of this compound serves as a versatile scaffold for creating a diverse library of chemical derivatives through functionalization of either the pyridine ring or the aminoethyl side chain.

Functionalization Strategies on the Pyridine Ring

Modification of the pyridine ring in this compound typically requires pre-protection of the nucleophilic aminoethyl side chain to prevent unwanted side reactions. Once protected, for example as a Boc-carbamate or an amide, several strategies can be employed.

Direct C-H functionalization has become a powerful tool in modern synthesis. Minisci-type reactions, which involve the addition of radical species to the protonated pyridine ring, can selectively introduce alkyl or acyl groups at the C-2 and C-6 positions. nih.gov While challenging, this approach bypasses the need for pre-functionalized pyridines. nih.gov

Metal-catalyzed cross-coupling reactions are also widely used. By first halogenating the protected pyridine ring (e.g., at the 2- or 3-position), Suzuki, Stille, or Sonogashira couplings can be used to introduce a wide variety of aryl, vinyl, or alkynyl substituents.

Furthermore, it is possible to synthesize 4-functionalized pyridine ligands with groups at the 2- and 6-positions, which can then be used to build more complex structures. researchgate.net

| Reaction Type | Position(s) | Reagents/Catalyst | Introduced Group |

| Minisci Reaction | C-2, C-6 | R• source (e.g., from RCOOH), AgNO₃, (NH₄)₂S₂O₈ | Alkyl, Acyl |

| Suzuki Coupling | C-2, C-3, etc. | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl |

| Sonogashira Coupling | C-2, C-3, etc. | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

This table outlines key methods for functionalizing the pyridine ring of a protected this compound scaffold.

Modifications of the Aminoethyl Side Chain and Scaffold Diversity Generation

The primary amine of the aminoethyl side chain is a rich site for chemical modification, allowing for the generation of extensive scaffold diversity.

Acylation: The amine readily reacts with acid chlorides, anhydrides, or activated esters to form stable amides. For instance, reaction with phthalic anhydride (B1165640) yields the corresponding N-substituted phthalimide derivative. uiowa.edu

Alkylation and Reductive Amination: The primary amine can be alkylated, though controlling the degree of alkylation can be difficult. A more controlled method is reductive amination, where the amine is first condensed with an aldehyde or ketone to form a transient imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride). This method is effective for creating secondary and tertiary amines, including the incorporation of N,N-dimethylamine groups via reaction with formaldehyde. mdpi.com

Schiff Base Formation: Condensation with aldehydes or ketones yields Schiff bases (imines), which can be stable compounds themselves or serve as intermediates for further reactions. These are particularly relevant in the synthesis of metal-ligand complexes.

These side-chain modifications are crucial for building more complex molecules, such as ligands for coordination chemistry or precursors for pharmacologically active agents. researchgate.netresearchgate.netrsc.org

| Modification Type | Reagents | Functional Group Formed |

| Acylation | Phthalic Anhydride, Acetic Acid | Phthalimide |

| Reductive Amination | Formaldehyde, Sodium Triacetoxyborohydride | N,N-dimethylamine |

| Sulfonylation | Arylsulfonyl Chloride, Base | Sulfonamide |

| Urea/Thiourea Formation | Isocyanate / Isothiocyanate | Urea / Thiourea |

This table shows common modifications of the aminoethyl side chain of this compound.

Coordination Chemistry and Metal Complexation with 4 2 Aminoethyl Pyridine

Ligand Behavior and Coordination Modes of 4-(2-Aminoethyl)pyridine

The coordination behavior of this compound is dictated by the presence of two potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the amino group. This allows the ligand to exhibit flexibility in its coordination, adapting to the electronic and steric requirements of the metal center.

Monodentate and Bidentate Coordination Preferences

Alternatively, this compound can act as a bidentate ligand, chelating to a metal center through both the pyridine and the amino nitrogen atoms. This chelation forms a stable five-membered ring, a common feature in coordination chemistry. The preference for monodentate versus bidentate coordination can be influenced by several factors, including the nature of the metal ion, the presence of other competing ligands, and the reaction conditions.

Bridging Ligand Architectures in Polynuclear Systems

Beyond simple chelation, this compound can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. researchgate.netresearchgate.net This bridging can occur in a variety of ways. For instance, in some one-dimensional polymeric metal complexes, the this compound ligand bridges two different metal centers. researchgate.net This ability to link metal ions contributes to the formation of extended structures, such as one-, two-, or even three-dimensional coordination polymers. researchgate.netresearchgate.netresearchgate.net

In some heteronuclear complexes, such as those containing both cadmium(II) and another transition metal like nickel(II) or cobalt(III), this compound has been observed to bridge metal centers, contributing to the formation of complex three-dimensional networks. researchgate.net The interplay between the bridging of this compound and other ligands, like cyanide, can lead to intricate and diverse supramolecular architectures. researchgate.netresearchgate.net

Synthesis and Structural Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be isolated as single crystals, allowing for detailed structural analysis.

Preparation of Discrete Metal Complexes Involving this compound

The preparation of discrete metal complexes of this compound often involves straightforward solution-based methods. For example, new one-dimensional cyanide complexes of copper(II) and zinc(II) have been synthesized by reacting the respective metal ions with this compound and a tetracyanoplatinate(II) salt. researchgate.net Similarly, cadmium(II)-metal(II) cyanide complexes have been prepared using this compound, resulting in the formation of three-dimensional supramolecular structures. researchgate.net The synthesis of heteronuclear complexes, such as those containing cobalt(III)/copper(II), cobalt(III)/cadmium(II), and iron(III)/cadmium(II), also utilizes this compound as a key ligand in constructing three-dimensional coordination polymers. researchgate.net

Crystallographic Analysis of Coordination Compounds (e.g., Single Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in characterizing the structures of numerous metal complexes containing this compound.

For instance, crystallographic analysis of one-dimensional copper(II) and zinc(II) cyanide complexes revealed that they are isomorphous and crystallize in the monoclinic system. researchgate.net In these structures, the metal ions exhibit a distorted octahedral geometry, coordinated by four nitrogen atoms from four different this compound ligands and two oxygen atoms from water molecules. researchgate.net

In a series of cadmium(II)-metal(II) cyanide complexes, single-crystal X-ray diffraction showed that the cadmium(II) ions have a distorted octahedral coordination sphere, with the nitrogen donors belonging to four unidentate this compound ligands and two oxygen atoms from aqua ligands. researchgate.net The study of heterometallic complexes has also provided detailed structural information, revealing intricate three-dimensional networks held together by a combination of coordination bonds and intermolecular interactions. researchgate.net

Table 1: Selected Crystallographic Data for Metal Complexes of this compound

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

| [Cu(4-aepy)₂(H₂O)₂][Pt(CN)₄] | Monoclinic | C2 | One-dimensional polymeric chain | researchgate.net |

| [Zn(4-aepy)₂(H₂O)₂][Pt(CN)₄] | Monoclinic | C2 | One-dimensional polymeric chain, isomorphous with Cu complex | researchgate.net |

| [Cd(4aepy)₂(H₂O)₂][Ni(CN)₄] | Monoclinic | C2/c | 3D supramolecular structure with unidentate 4-aepy | researchgate.net |

| [Cd(4aepy)₂(H₂O)₂][Pd(CN)₄] | Monoclinic | C2/c | 3D supramolecular structure, isomorphous with Ni complex | researchgate.net |

| {[Cu(H₂O)(µ-4aepy)Cu(µ-4aepy)₂Cu(µ-4aepy)Co₂(µ-CN)₆(CN)₆]·3H₂O}n | Monoclinic | P2₁ | 3D coordination polymer with bridging 4-aepy | researchgate.net |

| (NH₄)[Cd(µ-4aepy)₂Co(µ-CN)₂(CN)₄]n | Tetragonal | P4₂/ncm | 3D coordination polymer with bridging 4-aepy | researchgate.net |

Note: 4-aepy and 4aepy are abbreviations for this compound.

Spectroscopic Characterization of Metal Complexes (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the coordination environment of this compound in its metal complexes. By comparing the spectra of the free ligand with those of the metal complexes, it is possible to deduce how the ligand is coordinated to the metal ion.

The coordination of this compound to a metal center typically results in shifts in the vibrational frequencies of the pyridine ring and the amino group. For example, the FT-IR and Raman spectra of one-dimensional copper(II) and zinc(II) cyanide complexes have been used to support the crystal structures determined by X-ray diffraction. researchgate.net Similarly, the vibrational spectra of cadmium(II)-metal(II) cyanide complexes have been analyzed to confirm the coordination of the this compound ligand. researchgate.net

In heteronuclear complexes, FT-IR and Raman spectroscopy have been employed to investigate the bonding within the intricate structures. researchgate.net The vibrational assignments for all observed bands in these studies are consistent with the proposed crystal structures. researchgate.netresearchgate.netresearchgate.net

Catalytic Applications of 4 2 Aminoethyl Pyridine and Its Complexes

Homogeneous Catalysis Mediated by 4-(2-Aminoethyl)pyridine Complexes

Complexes of this compound are effective catalysts in a variety of homogeneous reactions. The pyridine (B92270) and amino functionalities of the ligand play a crucial role in coordinating with metal centers, thereby influencing the catalytic activity and selectivity of the resulting complexes.

Hydrogenation Reactions

Complexes involving pyridine derivatives have been investigated for their catalytic activity in hydrogenation reactions. For instance, iron(0) complexes stabilized by ligands such as 2,2'-bipyridine (B1663995) and 2-aminoethyl-pyridine have been synthesized and characterized as active hydrogenation catalysts. nih.gov While these complexes can be highly active, they may also exhibit limited lifetimes. nih.gov For example, an Fe(0)(dipyridine)(2-aminoethyl-pyridine) complex was found to be an active hydrogenation catalyst but reacted with hydrogen to form an inactive complex. researchgate.net

The development of robust and recyclable catalysts is an area of active research. Heterogeneous catalysts, where the active complex is supported on a solid material, offer a promising solution. Ruthenium complexes supported on functionalized MCM-48, a mesoporous silica (B1680970) material, have been successfully used for the hydrogenation of 1-hexene. redalyc.org In one study, a ruthenium complex was anchored to the support using [3-(2-aminoethyl-amino)propyl]trimethoxysilane, demonstrating high catalytic activity and the potential for catalyst recycling. redalyc.org

Furthermore, the versatility of pyridine-based ligands is highlighted by their use in transfer hydrogenation reactions. Dihydropyridylsodium compounds, activated by a substituted 4-(dimethylamino)pyridine, have been shown to be effective in the transfer hydrogenation of alkenes. researchgate.netstrath.ac.uknih.gov These main group metal catalysts are gaining attention as sustainable alternatives to precious transition metals. researchgate.netnih.gov

| Catalyst System | Substrate | Product | Key Findings |

| Fe(0)(dipyridine)(2-aminoethyl-pyridine) | General Alkenes | Alkanes | Active but with a short catalyst lifetime. nih.govresearchgate.net |

| RuCl2(Py)4 supported on functionalized MCM-48 | 1-Hexene | n-Hexane | High catalytic activity and potential for recycling. redalyc.org |

| Dihydropyridylsodium/4-(dimethylamino)pyridine | 1,1-Diphenylethylene | 1,1-Diphenylethane | Effective transfer hydrogenation with a main group metal catalyst. researchgate.netstrath.ac.uknih.gov |

| Cobalt nanoparticles on melamine/titanium | Pyridine derivatives | Piperidine (B6355638) derivatives | Acid-free hydrogenation with good yields and selectivity in water. mdpi.com |

| Ruthenium heterogeneous catalyst | Multi-substituted pyridines | cis-Piperidines | Diastereoselective cis-hydrogenation. mdpi.com |

| Nickel silicide catalyst | Pyridine derivatives | Piperidine derivatives | First successful application of a nickel catalyst for efficient pyridine hydrogenation. mdpi.com |

Enantioselective Cyclopropanation Catalysis

The synthesis of optically active cyclopropanes is a significant area of organic chemistry, and this compound derivatives have found application in this field. Chiral catalysts derived from Cinchona alkaloids have been used in the enantioselective cyclopropanation of (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles. rsc.org These reactions, which proceed via a phase-transfer catalysis mechanism, can produce cyclopropane (B1198618) esters with high yields, complete diastereoselection, and good enantiomeric excess. rsc.org

Engineered myoglobin (B1173299) catalysts have also demonstrated remarkable efficiency in asymmetric intermolecular cyclopropanation reactions. These biocatalysts can process a wide range of substrates, including those containing pyridine heterocycles, with high activity and stereoselectivity. nih.gov The modular synthesis of cis-cyclopropanes has been achieved through a one-pot method involving sequential asymmetric cyclopropanation and stereoselective reduction. acs.org

| Catalyst System | Substrates | Product | Key Findings |

| Cinchona ammonium (B1175870) salts | (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile, 2-bromomalonate esters | Cyclopropane esters | High yields, complete diastereoselection, and up to 83% ee. rsc.org |

| Engineered Myoglobin | Styrene (B11656) derivatives, vinylarenes (including pyridine-containing substrates) | trans-(1S,2S)-cyclopropanes | Broad substrate scope, high activity, and high stereoselectivity. nih.gov |

| Ruthenium catalyst with redox-active diazo compounds | Olefins | Chiral cyclopropanes | General method for producing a variety of cyclopropane derivatives in high yields and selectivity. diva-portal.org |

| Copper(I) complexes with chiral pyridine ligands | Styrene, ethyl diazoacetate | Chiral cyclopropanes | Enantiomeric excesses up to 32% were obtained. researchgate.net |

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for synthesizing amines. Polymer-bound oxidovanadium(IV) and dioxidovanadium(V) complexes derived from a Schiff base of 2-(2-aminoethyl)pyridine (B145717) have been shown to catalyze the hydroamination of styrene and vinyl pyridine. rsc.org These reactions yield a mixture of Markovnikov and anti-Markovnikov products, with the latter being favored. rsc.org

Transition metal complexes, in general, are effective catalysts for the hydroamination of conjugated dienes under homogeneous conditions. researchgate.net The nature of the metal, ligand, diene, and amine, as well as the reaction conditions, all influence the selectivity of the hydroamination process. researchgate.net For instance, titanium complexes like Ti(NMe2)4 have been used as precatalysts for the intramolecular hydroamination of aminoalkenes to form pyrrolidine (B122466) and piperidine derivatives. researchgate.net Mechanistic studies suggest that for late transition metals, the reaction can proceed through activation of the alkene for nucleophilic attack by the amine. acs.org

| Catalyst System | Substrates | Product | Key Findings |

| Polymer-bound [VIVO(fsal-aepy)(acac)] and [VVO2(fsal-aepy)] | Styrene, vinyl pyridine, aniline, diethylamine | Hydroaminated products (anti-Markovnikov favored) | Good yield, with plausible intermediates established by spectroscopic studies. rsc.org |

| Ti(NMe2)4 | Aminoalkenes | Pyrrolidine and piperidine derivatives | Effective precatalyst for intramolecular hydroamination, with geminally substituted substrates showing high reactivity. researchgate.net |

| Yttrium and Zirconium complexes | Primary and secondary amino olefins | Cyclic amines | High activity for intramolecular hydroamination. researchgate.net |

| Cationic Gold(I) complexes | Olefins | Amines | Efficient catalyst for intra- and intermolecular hydroamination under mild conditions. researchgate.net |

Heterogeneous Catalysis Incorporating this compound Derivatives

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a key strategy for improving catalyst separation and reusability. Derivatives of this compound have been incorporated into heterogeneous catalytic systems.

As mentioned previously, ruthenium complexes have been supported on MCM-48 functionalized with a derivative of this compound for the hydrogenation of 1-hexene. redalyc.org This approach combines the high activity of a homogeneous catalyst with the practical advantages of a heterogeneous system.

In another example, a Schiff base derived from 3-formylsalicylic acid and 2-(2-aminoethyl)pyridine was covalently bonded to chloromethylated polystyrene. rsc.org The resulting polymer-supported ligand was then used to prepare oxidovanadium(IV) and dioxidovanadium(V) complexes that were active in hydroamination reactions. rsc.org

The use of magnetically recoverable catalysts is another important area of heterogeneous catalysis. While specific examples involving this compound are not detailed in the provided search results, the synthesis of pyridine derivatives using magnetically recoverable catalysts is a well-established field, suggesting potential for future applications. nih.gov

Mechanistic Insights into Catalytic Processes Involving this compound

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. For hydrogenation reactions catalyzed by an Fe(0)(dipyridine)(2-aminoethyl-pyridine) complex, density functional theory (DFT) studies have been employed to understand the catalyst's short lifetime. nih.govresearchgate.net These studies revealed that the reaction of the active catalyst with hydrogen leads to the cleavage of a C-C bond in the aminoethyl arm of the ligand, forming an inactive picoline complex. nih.govresearchgate.net The putative dihydride intermediate was found to be higher in energy than the final inactive complex, explaining its transient nature. nih.govresearchgate.net

In the case of hydroamination reactions catalyzed by polymer-bound vanadium complexes, plausible intermediates have been identified using UV-Vis, EPR, and 51V NMR studies, which has led to a proposed outline of the catalytic mechanism. rsc.org For hydroamination reactions in general, several mechanisms have been proposed, including the direct addition of the amine to a metal-activated unsaturated bond. acs.org The regioselectivity of the reaction is determined at the C-N bond-forming step. acs.org

For enantioselective cyclopropanation, the mechanism often involves the formation of a reactive metallocarbenoid species from a diazo compound. nih.gov This intermediate then transfers the carbene moiety to the olefin. nih.gov In the case of biocatalytic cyclopropanation using engineered myoglobin, the protein environment plays a crucial role in controlling the stereoselectivity of the reaction. nih.gov

Advanced Materials Science and Polymer Chemistry Applications of 4 2 Aminoethyl Pyridine

Integration of 4-(2-Aminoethyl)pyridine in Perovskite Materials

Two-dimensional (2D) Ruddlesden-Popper perovskites have garnered significant attention for their enhanced environmental stability compared to their 3D counterparts, making them promising candidates for next-generation solar cells. The incorporation of bulky organic spacer cations is key to forming these 2D structures. This compound, also referred to as 4-AEP, has emerged as a highly effective bifunctional spacer cation in this context.

Role as Spacer Cations in Two-Dimensional Ruddlesden–Popper Perovskites

In the architecture of 2D Ruddlesden-Popper (RP) perovskites, which have the general formula (A')₂ (A)n-₁MₙX₃ₙ₊₁, large organic cations (A') act as spacers that separate the inorganic metal-halide (MₙX₃ₙ₊₁) octahedral layers. This compound serves as this bulky spacer cation. sigmaaldrich.comgoogle.comgoogle.com Its primary role is to form these layered structures, which exhibit improved stability. The ethylammonium (B1618946) group of the molecule inserts into the perovskite structure, effectively slicing the 3D perovskite framework into 2D layers. This structural modification is crucial for enhancing the material's resilience to environmental factors like moisture. google.com

Impact on Perovskite Film Formation and Crystallization Kinetics

A key advantage of using this compound is its bifunctional nature, which positively influences the quality of the perovskite film. sigmaaldrich.comgoogle.com Beyond simply acting as a spacer, the nitrogen atom on its pyridine (B92270) ring can coordinate with lead(II) ions (Pb²⁺) in the precursor solution. sigmaaldrich.comgoogle.com This coordination interaction forms an intermediate adduct, which has the effect of slowing down, or retarding, the crystallization rate of the perovskite. sigmaaldrich.comgoogle.com This controlled crystallization process is critical for forming high-quality, smooth, and pinhole-free 2D RP perovskite films, which are essential for high-performance photovoltaic devices. google.com

Influence on Charge Transport Properties in Perovskite Solar Cells

The quality of the perovskite film and the orientation of the crystal layers directly impact the efficiency of charge transport. The slower, more controlled crystallization induced by this compound leads to films with a more ordered, vertical orientation of the perovskite layers relative to the substrate. google.com This vertical alignment is highly beneficial for charge transport, as it provides more direct pathways for charge carriers to move through the material to the electrodes, a common challenge in layered perovskites.

This improved film quality and charge transport translate directly into enhanced solar cell performance. Research has shown that a 2D RP perovskite solar cell using 4-AEP as the spacer cation can achieve a power conversion efficiency (PCE) of 11.68%. sigmaaldrich.comgoogle.comgoogle.com This is a significant improvement over devices made with the more common spacer, phenylethylamine, which reached a PCE of only 7.95% under the same conditions. sigmaaldrich.comgoogle.comgoogle.com The well-aligned energy levels of the resulting perovskite with the charge-transporting layers in the solar cell device further facilitate efficient charge transfer. google.com

Table 1: Performance Comparison of 2D Ruddlesden-Popper Perovskite Solar Cells A comparison of device efficiency using this compound (4-AEP) versus a standard spacer cation, Phenylethylamine (PEA), for the formula (Spacer)₂(MA)₄Pb₅I₁₆.

| Spacer Cation | Power Conversion Efficiency (PCE) | Reference |

| This compound (4-AEP) | 11.68% | sigmaaldrich.comgoogle.comgoogle.com |

| Phenylethylamine (PEA) | 7.95% | sigmaaldrich.comgoogle.comgoogle.com |

Functionalization of Polymeric Systems with this compound

The reactive amine and pyridine groups of this compound also make it a valuable component for creating functional polymeric materials with tailored properties and complex architectures.

Molecularly Imprinted Polymers (MIPs) Development

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have cavities that are specific to a target molecule. While various pyridine and amine-containing functional monomers are used in MIP synthesis, a review of the scientific literature did not yield specific examples of this compound being used for this purpose. Research in this area has utilized similar compounds, such as 4-(Aminomethyl)pyridine, to create MIPs for detecting herbicides.

Hybrid Organic-Inorganic Polymer Architectures

This compound (abbreviated as 4aepy) has been successfully used as a bridging ligand to construct complex hybrid organic-inorganic coordination polymers. google.com These materials consist of metal ions (the inorganic component) linked together by organic molecules (the organic component) to form one-, two-, or three-dimensional networks.

In these architectures, 4aepy acts as a polydentate ligand, capable of binding to multiple metal centers simultaneously and bridging them together. Researchers have synthesized a variety of heteronuclear coordination polymers by combining 4aepy with metal-cyanide complexes. sigmaaldrich.com The resulting structures form extended 1D chains or complex 3D frameworks, where the final dimensionality and topology depend on the specific metal ions used and the coordination geometry. For instance, the combination of 4aepy with cadmium and cobalt cyanide complexes results in a 3D coordination polymer. google.com The structural integrity of these crystalline networks is further stabilized by intermolecular hydrogen bonds.

Table 2: Examples of Hybrid Organic-Inorganic Coordination Polymers with this compound (4aepy) A summary of synthesized coordination polymers, their formulas, and crystal structures.

| Complex Formula | Dimensionality | Crystal System | Space Group | Reference |

| {[Cu(H₂O)(µ-4aepy)Cu(µ-4aepy)₂Cu(µ-4aepy)Co₂(µ-CN)₆(CN)₆]·3H₂O}ₙ | 3D | Monoclinic | P2₁ | google.com |

| (NH₄)[Cd(µ-4aepy)₂Co(µ-CN)₂(CN)₄]ₙ | 3D | Tetragonal | P4₂/ncm | google.com |

| (NH₄)[Cd(µ-4aepy)₂Fe(µ-CN)₂(CN)₄]ₙ | 3D | Tetragonal | P4₂/ncm | google.com |

| [Zn(NH₃)(μ-4aepy)Ni(μ-CN)(CN)₃]ₙ | 1D | Monoclinic | P2₁/n | sigmaaldrich.com |

| [Cu(H₂O)(μ-4aepy)Pd(μ-CN)(CN)₃]ₙ | 1D | Monoclinic | P2₁/n | sigmaaldrich.com |

Supramolecular Assembly in Material Design and Performance Enhancement

The unique bifunctional nature of this compound (4-AEPy), which features both a pyridine ring and a flexible aminoethyl side chain, makes it a highly effective building block in supramolecular chemistry. Its ability to engage in a variety of non-covalent interactions—including coordination with metal ions, hydrogen bonding, and π-π stacking—allows for the construction of complex, well-ordered, multi-dimensional architectures. researchgate.netnih.gov These supramolecular assemblies are central to designing advanced materials with tailored properties and enhanced performance, particularly in the fields of coordination polymers and advanced optoelectronic devices. researchgate.netresearchgate.net

The pyridine nitrogen and the amino group nitrogen of 4-AEPy can act as donor atoms, enabling it to function as a versatile ligand in coordination chemistry. researchgate.netresearchgate.net It can coordinate as a unidentate ligand through the pyridine nitrogen, a chelating ligand using both nitrogen atoms, or as a bridging ligand connecting two different metal centers. researchgate.net This versatility has been exploited to synthesize a range of one-, two-, and three-dimensional coordination polymers. In these structures, intermolecular forces such as N–H···N hydrogen bonds and C–H···M interactions (where M is a metal like Ni(II), Pd(II), or Pt(II)) are crucial in extending the initial coordination network into a robust 3D supramolecular framework. researchgate.net

A prominent application of 4-AEPy in material design is its use as a "spacer cation" in the fabrication of two-dimensional (2D) Ruddlesden-Popper (RP) and Dion-Jacobson (DJ) hybrid perovskites. researchgate.netnih.gov In these materials, layers of inorganic metal-halide octahedra are separated by organic cation layers. The choice of the organic spacer is critical as it dictates the structural and electronic properties of the resulting material.

Research has shown that 4-AEPy is a superior alternative to more conventional spacer cations like phenylethylamine (PEA). researchgate.netacs.org The unique structure of 4-AEPy allows it to perform multiple functions simultaneously. The nitrogen atom on the pyridine ring can coordinate with lead(II) ions (Pb²⁺) in the precursor solution, which slows down the crystallization rate of the perovskite. acs.org This leads to the formation of higher-quality, smoother, and more uniform 2D perovskite films with fewer defects. researchgate.net

The performance enhancement achieved through the use of 4-AEPy in perovskite solar cells is significant. For instance, solar cells based on a (4-AEP)₂MAₙ₋₁PbₙI₃ₙ₊₁ (n=5) 2D perovskite achieved a power conversion efficiency (PCE) of 11.68%, a substantial improvement over the 7.95% PCE obtained with the traditional phenylethylamine spacer under identical conditions. acs.org Similarly, incorporating 4-AEPy to create a 2D/3D mixed-dimensional perovskite structure resulted in a high PCE of 20.7% and markedly better long-term stability against moisture and light exposure. researchgate.net

In Dion-Jacobson (DJ) phase perovskites, such as (4AEPy)PbI₄, the ethylamine (B1201723) groups of the organic layer insert deeply into the cavities of the inorganic octahedral framework. nih.gov This deep insertion allows the organic layer to directly participate in the construction of the conduction band minimum, leading to a very small exciton (B1674681) binding energy of 27.3 meV. nih.gov This facilitates the generation of free charges, enhancing the material's optoelectronic properties. Devices based on (4AEPy)PbI₄ have demonstrated superior light response and high sensitivity in X-ray detection, with a detectable dose rate as low as 20 nGyair s⁻¹. nih.gov

The table below summarizes key research findings on the role of this compound in supramolecular assembly for material performance enhancement.

| Material System | Role of this compound | Key Non-Covalent Interactions | Performance Enhancement | Reference |

| 2D Ruddlesden-Popper Perovskite Solar Cells | Bifunctional Spacer Cation | Coordination with Pb²⁺, Hydrogen Bonding | Retarded crystallization rate, formation of high-quality films, improved power conversion efficiency (11.68% vs 7.95% with PEA), and enhanced air stability. | researchgate.netacs.org |

| 2D/3D Mixed-Dimensional Perovskite Solar Cells | Spacer Cation and Crystallization Modulator | Coordination with Pb²⁺ | Induced 2D crystal phase at 3D grain boundaries, leading to higher power conversion efficiency (20.7%) and improved moisture/light stability. | researchgate.net |

| 2D Dion-Jacobson (DJ) Perovskites | Organic Spacer Cation | N-H···N Hydrogen Bonding, Deep insertion into inorganic layer | Reduced layer spacing, small exciton binding energy (27.3 meV), enhanced light response, and high X-ray detection sensitivity (5627 µC Gyair⁻¹ cm⁻²). | nih.gov |

| Heterobinuclear Coordination Polymers | Bridging Ligand | Coordination Bonds, N-H···N Hydrogen Bonds, M···π Interactions | Formation of stable 1D and 3D supramolecular networks. | researchgate.net |

Biological Activities and Medicinal Chemistry Perspectives of 4 2 Aminoethyl Pyridine Derivatives

Role as a Pharmaceutical Intermediate and Scaffold in Drug Discovery

4-(2-Aminoethyl)pyridine is a key pharmaceutical intermediate, valued for its role in the synthesis of more complex molecules. ontosight.ailookchem.com Its structure, featuring a pyridine (B92270) ring and a flexible aminoethyl side chain, provides a versatile platform for chemical modifications. This adaptability allows for the creation of diverse libraries of compounds for drug screening. The pyridine nucleus is a common feature in many FDA-approved drugs, highlighting its importance in pharmaceutical development. mdpi.com

The concept of "lead-oriented synthesis" emphasizes the efficient creation of three-dimensional molecules with desirable properties for biological screening, a strategy where scaffolds like this compound are invaluable. whiterose.ac.uk The pyrrolidine (B122466) ring, another important heterocycle, is often incorporated into drug design, and its combination with pyridine moieties can lead to compounds with significant biological activity. d-nb.info The development of multi-component reactions has further streamlined the synthesis of complex heterocyclic scaffolds, including those based on pyridine, enabling the rapid generation of potential drug candidates. researchgate.net

Biological Activity Spectrum of this compound Derivatives

Derivatives of this compound exhibit a wide range of biological activities, making them attractive candidates for therapeutic development.

Antineoplastic and Anticancer Potentials

The pyridine ring is a fundamental component of many anticancer agents. ekb.eg Derivatives of this compound have been investigated for their potential to combat various cancers. For instance, novel pyridine derivatives have shown promising activity against cancer cell lines such as Ishikawa human endometrial cancer. ekb.eg The incorporation of the this compound moiety into larger molecules has led to the development of potent cytotoxic agents. For example, certain podophyllotoxin (B1678966) derivatives incorporating this structure have demonstrated significant cytotoxicity against breast, ovarian, and colon cancer cells. nih.gov

The versatility of the pyridine scaffold allows for the synthesis of compounds targeting various mechanisms of cancer progression. acs.orgacs.org Some derivatives act as inhibitors of crucial enzymes like Nek2, which is overexpressed in many tumors, or as inhibitors of receptor tyrosine kinases like VEGFR-2, which are involved in angiogenesis. ekb.egnih.gov The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines, with some derivatives showing broad-spectrum activity. ekb.egnih.gov

Table 1: Examples of Anticancer Activity of this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Pyridine-based dihydrazones | Ishikawa (endometrial) | Promising activity (IC50 = 8.26 μM) | ekb.eg |

| Podophyllotoxin derivatives | Breast, ovarian, colon | Potent cytotoxicity | nih.gov |

| Imidazo[1,2-a] pyridine derivatives | MGC-803 (gastric) | Good proliferation inhibitory activity (IC50 = 38 nM) | nih.gov |

| 2,4-substituted-6-halogenated pyridines | NCI 60-cell line panel | Interesting anti-proliferative activity (IC50 in the 0.3-2.05 mM range) | ekb.eg |

| Pyridine‐derived VEGFR‐2 inhibitors | HepG2 and MCF‐7 | Potent activity (IC50 ranging from 4.25 to 12.83 µM) | ekb.eg |

| Nicotinonitrile derivatives | NCIH 460, RKOP 27, HeLa, U937, SKMEL 28 | Potential cytotoxic effects | acs.orgacs.org |

| Fatty acid derivatives | MCF-7 (breast) | Cytotoxic effects | brieflands.com |

Anti-inflammatory and Neuroprotective Properties

The pyridine scaffold is also associated with anti-inflammatory and neuroprotective effects. researchgate.netmdpi.com 4-Aminopyridine, a related compound, has been shown to have neuroprotective features and is used to improve motor and visual functions in patients with multiple sclerosis by blocking potassium channels. nih.gov Derivatives of this compound have been explored for their potential to modulate inflammatory pathways. For instance, certain 1,4-dihydropyridine (B1200194) derivatives have demonstrated significant anti-inflammatory action by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. rsc.org

Some derivatives have been designed as multi-target agents for diseases like Alzheimer's, exhibiting cholinesterase inhibitory activity and neuroprotective effects against neurotoxicity. mdpi.com The development of compounds that can cross the blood-brain barrier is a key challenge in this area, and the physicochemical properties of pyridine derivatives can be tailored to achieve this. researchgate.net

Antimicrobial and Antiviral Efficacy

The search for new antimicrobial and antiviral agents is a critical area of research, and pyridine derivatives have shown significant promise. nih.gov Schiff bases derived from 2-acetylpyridine (B122185) and their metal complexes have demonstrated antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The presence of a pyridine ring, often in combination with other heterocyclic systems like 1,2,4-triazole-3-thione, can lead to potent antimicrobial agents. nih.govresearchgate.net

In the realm of antiviral research, sulfonamide derivatives containing a pyridine moiety have been investigated for their activity against a range of viruses, including influenza and coronaviruses. researchgate.net The pyridine nucleus is a key component of many compounds with reported antimicrobial activity against various strains of bacteria and fungi. nih.gov

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |

| Schiff bases and metal complexes | Methicillin-resistant Staphylococcus aureus (MRSA) | Highest activity against MRSA | mdpi.com |

| Pyridine-1,2,4-triazole-3-thione-hydrazones | Candida tenuis, Mycobacterium luteum | Exceptionally active (MIC 0.9 µg/mL against C. tenuis) | nih.govresearchgate.net |

| N-alkylated pyridine-based salts | Staphylococcus aureus, Escherichia coli | Good antibacterial and antibiofilm activity | nih.gov |

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Most active compounds comparable to standard drugs | nih.gov |

Other Therapeutic Applications (e.g., Vasodilation, Platelet Aggregation Inhibition)

Derivatives of this compound have also been investigated for their effects on the cardiovascular system. Certain thieno[3,2-c]pyridine (B143518) derivatives have been shown to possess vasodilator and platelet aggregation inhibition activity. google.com The inhibition of platelet aggregation is a key therapeutic strategy in the prevention of arterial thrombosis, which can lead to myocardial infarction and stroke. nih.govnih.gov While P2Y12 receptor antagonists are the primary drugs used for this purpose, there is ongoing research into new inhibitors with improved profiles, and adenosine (B11128) receptor agonists, which can be based on pyridine scaffolds, are being explored as potential anti-platelet agents. nih.govpan.pl

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govacs.orgarabjchem.org For this compound derivatives, SAR studies help in optimizing lead compounds to enhance their potency and selectivity.

For example, in the development of Nek2 inhibitors, SAR analysis of imidazo[1,2-a]pyridine (B132010) derivatives identified key structural features that contribute to their inhibitory activity against gastric cancer cells. nih.gov Similarly, SAR studies on pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein–protein interaction in trypanosomes revealed that modifications at specific positions on the pyridine ring could significantly improve their efficacy. acs.org

The introduction of different substituents on the pyridine ring or the aminoethyl side chain can dramatically alter the compound's biological profile. For instance, the addition of a chlorine atom to the pyridine ring in certain derivatives has been shown to enhance their antimycobacterial activity. nih.gov In the context of anti-inflammatory 1,4-dihydropyridines, the nature and position of substituents on the phenyl ring have been found to be crucial for their activity. rsc.org These studies guide the rational design of new derivatives with improved therapeutic potential. arabjchem.orgfrontiersin.org

Applications in Drug Delivery Systems

The unique chemical properties of this compound, featuring a basic pyridine ring and a reactive primary amino group, have positioned its derivatives as versatile tools in the design of advanced drug delivery systems. Researchers have exploited these characteristics to create sophisticated carriers such as stimuli-responsive polymers, functionalized nanoparticles, and targeted drug conjugates, aiming to enhance therapeutic efficacy and minimize systemic toxicity.

Building Blocks for Stimuli-Responsive Polymers

The pyridine moiety in this compound derivatives is particularly valuable for creating pH-responsive polymers. These "smart" polymers can undergo conformational or solubility changes in response to specific pH shifts in the biological environment, such as the acidic conditions found in tumor microenvironments or within cellular endosomes and lysosomes. monash.edujapsonline.com

Polymers incorporating pyridine derivatives, like poly(4-vinyl pyridine) (P4VP), are classified as polybases or polycations. japsonline.comresearchgate.netnih.gov The pyridine nitrogen atom has a pKa value that typically falls in the range of 5.0 to 6.0. monash.edunih.gov At physiological pH (around 7.4), the pyridine ring is largely deprotonated and hydrophobic. However, in an acidic environment (pH < pKa), the pyridine nitrogen becomes protonated, leading to a positive charge. monash.edunih.gov This protonation induces electrostatic repulsion between polymer chains, causing the polymer to swell or the nanocarrier structure it forms to disassemble, thereby triggering the release of an encapsulated drug. mdpi.comrjptonline.org

This pH-dependent behavior is a cornerstone of strategies for targeted drug release. Nanoparticles formulated with these polymers can remain stable and intact in the bloodstream but are designed to release their therapeutic payload upon reaching acidic tumor tissues or after being internalized by cancer cells into acidic endosomal compartments. monash.edunih.gov

Table 1: Examples of Pyridine-Containing pH-Responsive Polymers in Drug Delivery

| Polymer Name | Abbreviation | pKa | pH-Responsive Behavior & Application |

| Poly(4-vinyl pyridine) | P4VP | ~5.39 | Protonates at acidic pH, causing swelling/disassembly. Used in nanoparticles and hydrogels for tumor-targeted drug release. researchgate.netnih.gov |

| Poly(2-vinyl pyridine) | P2VP | ~5.9 | Similar to P4VP, undergoes a phase transition at acidic pH due to protonation of the pyridine groups. japsonline.comnih.gov |

| Poly(N,N'-dimethyl aminoethyl methacrylate) | PDMAEMA | ~7.5 | While not a pyridine derivative, it is a common polybase used in pH-responsive systems for comparison. It is utilized in nanoparticles for drug release in acidic tumor tissue. japsonline.com |

This table presents examples of pH-responsive polymers, highlighting the role of the pyridine group in triggering drug release in acidic environments.

Formation of Nanoparticles for Targeted Delivery

Derivatives of this compound serve as critical components in the synthesis and functionalization of various nanoparticles for drug delivery. Their amine and pyridine groups provide handles for surface modification, stabilization, and targeting.

One area of application is in the development of metallic nanoparticles. For instance, gold nanoparticles have been coated with a synthesized cationic ligand, 4-Dimethyl aminopyridinium propylthioacetate (DMAP-PTA), to enhance their antibacterial properties. nih.gov The study found that conjugating the pyridine derivative to the gold nanoparticles significantly improved the antibacterial activity of the ligand. nih.gov In another study, a calix researchgate.netarene derivative functionalized with 2-(2-aminoethyl amino)-5-nitropyridine was successfully grafted onto magnetic nanoparticles, demonstrating the utility of amino-pyridine structures in creating complex, functionalized nanosystems. researchgate.net

Table 2: this compound Derivatives in Nanoparticle Systems

| Nanoparticle Type | Pyridine Derivative Used | Application/Finding |

| Gold Nanoparticles (AuNPs) | 4-Dimethyl aminopyridinium propylthioacetate (DMAP-PTA) | Enhanced antibacterial efficacy against E. coli compared to the pure compound. nih.gov |

| Magnetic Nanoparticles (MNPs) | Calix researchgate.netarene functionalized with 2-(2-aminoethyl amino)-5-nitropyridine | Successful grafting of the complex amino-pyridine derivative onto MNPs for potential future applications. researchgate.net |

This table showcases specific examples of how pyridine derivatives are incorporated into nanoparticle systems for therapeutic purposes.

Components of Liposomal Formulations

Liposomes are well-established drug delivery vehicles, and functionalizing their surface is a key strategy to improve circulation time, stability, and targeting. Derivatives related to this compound are employed in these modifications. For example, the aminoethyl group is a useful anchor for attaching functional molecules to the liposome (B1194612) surface. In the development of mucoadhesive drug delivery systems, N-(2-aminoethyl) maleimide (B117702) has been used to create maleimide-functionalized liposomes. researchgate.net These modified liposomes exhibit enhanced adhesion to mucosal surfaces by forming covalent bonds with thiol groups in mucins, prolonging drug retention at the target site. researchgate.net

Furthermore, the principles of using pyridine derivatives extend to the synthesis of the lipids themselves. In the creation of redox-responsive liposomes, which release their contents in the reducing environment of a tumor, pyridine-containing compounds are sometimes used as reagents in the synthesis of disulfide-containing phospholipids. mdpi.com While not always incorporating the this compound structure directly, these methods highlight the broader utility of pyridine chemistry in constructing advanced liposomal systems. nih.govnih.gov

Linkers in Drug Conjugate Systems

In the sophisticated field of antibody-drug conjugates (ADCs), the linker that connects the antibody to the cytotoxic payload is a critical determinant of the conjugate's success. The linker must be stable in circulation but cleavable at the target site. Aminopyridine derivatives have emerged as promising candidates for creating "self-immolative" linkers.

Research has demonstrated the development of a releasing group based on 2-aminopyridine (B139424) for ADCs. researchgate.netchemrxiv.org In this design, the linker remains stable while the ADC circulates in the bloodstream. Upon reaching the target cell, enzymatic cleavage initiates a cascade of two self-immolative events, culminating in the release of the payload. researchgate.net The study identified 2-aminopyridine as the preferred releasing group after testing a series of analogues. researchgate.netchemrxiv.org This approach enables the stable attachment of drugs, like budesonide, via their hydroxyl groups, which can be challenging with other linker technologies. researchgate.net

Similarly, the reactive amine of structures like N-(2-aminoethyl)maleimide can be used to connect polymer chains to antibodies, forming advanced polymer-drug conjugates with high specificity. utah.edu

Table 3: Aminopyridine Derivatives in Drug Conjugate Linker Technology

| Conjugate Type | Linker/Releasing Group Principle | Payload Example | Release Mechanism |

| Antibody-Drug Conjugate (ADC) | 2-aminopyridine-based releasing group | Budesonide | Protease-mediated cleavage initiates a dual self-immolative cascade. researchgate.netchemrxiv.org |

| Polymer-Drug Conjugate | N-(2-aminoethyl)maleimide | Epirubicin (in a polymer) | Maleimide group reacts with thiols on a reduced antibody to form a stable thioether bond. utah.edu |

This table provides examples of how aminopyridine structures are used as or to create sophisticated linkers for targeted drug delivery.

Computational and Theoretical Investigations of 4 2 Aminoethyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a important tool for investigating the molecular properties of pyridine (B92270) derivatives. dergipark.org.tr Methods such as B3LYP and B3PW91 hybrid functionals are commonly utilized to perform these calculations, offering a balance between computational cost and accuracy. dergipark.org.trresearchgate.net

Before calculating properties, the geometry of the molecule must be optimized to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. atomistica.online For flexible molecules like 4-(2-Aminoethyl)pyridine, this involves exploring rotational isomerism around single bonds to identify all stable conformers.

Once a geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two main purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. atomistica.onlinefaccts.de The calculated frequencies can then be compared with experimental spectroscopic data for validation. For instance, experimental FT-IR and Raman spectral data have been reported for metal complexes containing this compound, providing a basis for comparison with theoretical results. dergipark.org.tr Theoretical calculations on similar aminopyridine compounds have successfully assigned vibrational modes, such as the symmetric and antisymmetric stretching of the amino group (NH₂) and the stretching vibrations of the C-H bonds. researchgate.net

The electronic properties of this compound are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. dergipark.org.tr

A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity because less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr For this compound, the HOMO-LUMO gap has been calculated to be 6.08 eV, a value that suggests potential bioactivity. Theoretical electronic absorption spectra, which correspond to transitions from occupied to unoccupied orbitals (like π → π* transitions), can be simulated using Time-Dependent DFT (TD-DFT) methods. dergipark.org.trmdpi.com Studies on related lead-iodide hybrids containing the 2-(2-aminoethyl)pyridine (B145717) cation have also explored its LUMO energy levels to understand its role in the electronic structure of the larger material. nih.govacs.org

Table 1: Calculated Electronic Properties of 4-(1-Aminoethyl)pyridine (Isomer for Methodological Reference) This table presents data for a closely related isomer, 4-(1-Aminoethyl)pyridine, to illustrate typical values obtained from DFT calculations, as detailed research on this compound is limited.

| Parameter | B3LYP/6-311+G(d,p) | B3PW91/6-311+G(d,p) |

| E(HOMO) (eV) | -7.05 | -7.03 |

| E(LUMO) (eV) | -0.97 | -0.94 |

| Energy Gap (ΔE) (eV) | 6.08 | 6.09 |

| Source: Adapted from Vural, H. (2021). dergipark.org.tr |

Global reactivity descriptors are theoretical indices derived from the energies of the frontier orbitals that help quantify a molecule's reactivity. dergipark.org.tr These parameters are calculated to predict how a molecule will behave in a chemical reaction.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. dergipark.org.tr

Electronegativity (χ): The power of an atom to attract electrons to itself (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η). dergipark.org.tr

DFT studies on a series of substituted pyridines have calculated these parameters to understand their nucleophilic character. ias.ac.in

Table 2: Calculated Global Reactivity Descriptors for 4-(1-Aminoethyl)pyridine (Isomer for Methodological Reference) This table presents data for a closely related isomer to illustrate typical values. The very low chemical softness value (the reciprocal of hardness) suggests it is theoretically non-toxic. dergipark.org.tr

| Parameter | B3LYP/6-311+G(d,p) (eV) | B3PW91/6-311+G(d,p) (eV) |

| Ionization Potential (I) | 7.05 | 7.03 |

| Electron Affinity (A) | 0.97 | 0.94 |

| Chemical Hardness (η) | 3.04 | 2.95 |

| Electronegativity (χ) | 4.01 | 3.99 |

| Electrophilicity Index (ω) | 2.64 | 2.60 |

| Source: Adapted from Vural, H. (2021). dergipark.org.tr |

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on isolated molecules, molecular modeling techniques are used to simulate the behavior of this compound in more complex environments.

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.netnih.gov This method is instrumental in drug discovery and for understanding the biological interactions of a compound. Studies have been conducted on Schiff bases derived from 2-(2-Aminoethyl)pyridine complexed with copper(II). mdpi.com These studies perform molecular docking to investigate how the complexes might interact with biological targets. The insights gained from docking, such as binding affinity and specific interactions with amino acid residues, help to rationalize the biological activity of the compounds and guide the design of new, more potent molecules. mdpi.comopenreadings.eu

Conclusion and Future Research Directions

Advancements in Synthesis and Derivatization Strategies for 4-(2-Aminoethyl)pyridine

Future research is poised to build upon existing synthetic methodologies for this compound and its derivatives. While established methods provide a foundation, the development of more efficient, cost-effective, and environmentally friendly synthetic routes remains a key objective. This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce byproducts. For instance, recent advancements in the hydrogenation of pyridine (B92270) derivatives using heterogeneous catalysts, such as cobalt, ruthenium, and nickel-based nanoparticles, offer promising avenues for the synthesis of related piperidine (B6355638) structures. mdpi.com

Furthermore, the derivatization of this compound is a critical area for future investigation. The ability to selectively modify the amino and/or pyridine functionalities opens up a vast chemical space for the creation of novel compounds with tailored properties. Strategies such as N-acylation, N-alkylation, and reactions involving the pyridine nitrogen will be instrumental. uiowa.edu The use of modern derivatization techniques, often employed for analytical purposes in chromatography and mass spectrometry, can be adapted for synthetic applications to introduce a wide array of functional groups. scribd.comddtjournal.com For example, the derivatization of peptide carboxyl groups using reagents like this compound has been explored to enhance fragmentation in electron transfer dissociation mass spectrometry, a strategy that could be repurposed for creating new molecular architectures. nih.govnih.gov

Emerging Applications in Catalysis and Materials Science

The coordination chemistry of this compound is a burgeoning field with significant potential in catalysis and materials science. The bifunctional nature of the molecule, with its pyridyl and amino groups, allows it to act as a versatile ligand, forming stable complexes with a variety of metal ions. researchgate.netresearchgate.net Future research will likely focus on the synthesis and characterization of novel coordination polymers and metal-organic frameworks (MOFs) incorporating this compound. These materials could exhibit interesting properties for applications in gas storage, separation, and heterogeneous catalysis. The ability of the cyano ligand to bridge metal centers, in conjunction with this compound as a capping or bridging ligand, has already been shown to produce one-, two-, and three-dimensional structures. researchgate.net

In materials science, this compound has shown promise as a component in the development of advanced materials. A notable emerging application is its use as a bifunctional spacer cation in the formation of 2D Ruddlesden-Popper perovskites for solar cells. acs.org The coordination of the pyridine nitrogen with lead ions helps to control the crystallization rate of the perovskite film, leading to higher quality materials and improved solar cell efficiency. acs.org Further research in this area could explore the use of other this compound derivatives to fine-tune the optoelectronic properties and stability of these perovskite materials. nih.govacs.org Additionally, the incorporation of this compound into polymer structures could lead to new materials with unique thermal and mechanical properties. dergipark.org.tr

Promising Avenues in Biological and Pharmaceutical Investigations

The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. uiowa.edumdpi.com Consequently, derivatives of this compound hold considerable promise for biological and pharmaceutical investigations. Future research will likely focus on the design and synthesis of novel derivatives with potential therapeutic activities. The core structure can be modified to interact with a variety of biological targets, including enzymes and receptors. ontosight.aiontosight.ai

For example, pyridine and its derivatives have been investigated for a range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. dergipark.org.trmdpi.com The synthesis of new dihydropyridine (B1217469) and pyridine analogs as potential inhibitors of human tissue nonspecific alkaline phosphatase with anticancer activity highlights the therapeutic potential of this class of compounds. mdpi.com Furthermore, derivatives of 2-amino-4-(1,2,4-triazol)pyridine have been designed as potent inhibitors of the epidermal growth factor receptor (EGFR) to overcome resistance to tyrosine kinase inhibitors in cancer therapy. nih.gov The exploration of this compound derivatives in the context of neurodegenerative diseases is also a promising avenue, given that aminopyridines are known to have applications in treating neurological disorders. dergipark.org.tr The synthesis of compounds bearing a pyridine-1,2,4-triazole-3-thione-hydrazone scaffold has yielded agents with antimicrobial and antitumor activities. mdpi.com

Role of Advanced Computational Methodologies in Future Research

Advanced computational methodologies are set to play an increasingly vital role in guiding future research on this compound. Techniques such as Density Functional Theory (DFT) can provide valuable insights into the molecular properties of this compound and its derivatives, aiding in the prediction of their reactivity, stability, and potential applications. dergipark.org.tr Computational studies can be used to investigate geometric parameters, vibrational frequencies, and electronic properties, which can be correlated with experimental data. dergipark.org.tr

For instance, computational modeling can be employed to understand the binding interactions of this compound derivatives with biological targets, facilitating the rational design of new drug candidates. nih.gov Molecular docking simulations can predict the binding modes of these compounds within the active sites of enzymes or receptors, helping to explain their inhibitory activity and guide the synthesis of more potent analogs. mdpi.comnih.gov In materials science, computational methods can be used to predict the structures and properties of coordination polymers and perovskites incorporating this compound, accelerating the discovery of new materials with desired functionalities. dergipark.org.tr

Interdisciplinary Collaborations and Translational Research Outlook

The full potential of this compound can only be realized through robust interdisciplinary collaborations. The synthesis of novel derivatives by organic chemists, coupled with their characterization by analytical chemists and evaluation by materials scientists, physicists, and biologists, will be crucial for advancing the field. researchgate.netibecbarcelona.eu For example, the development of new catalysts requires expertise in both synthetic chemistry and materials science. researchgate.net Similarly, the journey from a promising bioactive compound to a potential therapeutic agent necessitates collaboration between medicinal chemists, pharmacologists, and clinicians.

The translational research outlook for this compound and its derivatives is promising. In materials science, the successful application of this compound in perovskite solar cells could lead to more efficient and stable renewable energy technologies. acs.org In the pharmaceutical arena, the identification of potent and selective inhibitors of key biological targets could result in the development of new treatments for a range of diseases, including cancer and neurological disorders. mdpi.comnih.gov The continued exploration of this versatile molecule, driven by interdisciplinary research and guided by computational insights, is expected to yield significant scientific and technological advancements in the years to come.

Q & A

Q. Data Interpretation :

- Correlate mass loss with FTIR data (e.g., disappearance of NH₂ peaks confirms ligand degradation).

- Compare experimental decomposition temperatures with computational predictions (DFT-based stability rankings) .